N-Acetylcadaverine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetylcadaverine hydrochloride is a chemical compound derived from cadaverine, a naturally occurring polyamine. Cadaverine is known for its role in various biological processes and is commonly found in decaying animal tissue. This compound is a derivative that has been modified to include an acetyl group, enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylcadaverine hydrochloride typically involves the acetylation of cadaverine. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetylcadaverine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it back to cadaverine.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-acetylcadaverine aldehyde or N-acetylcadaverine carboxylic acid.

Reduction: Formation of cadaverine.

Substitution: Formation of various N-substituted cadaverine derivatives.

Scientific Research Applications

N-Acetylcadaverine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in cellular processes and its interaction with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating polyamine metabolism.

Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Acetylcadaverine hydrochloride involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in polyamine metabolism, influencing cellular growth and differentiation. The acetyl group enhances its ability to cross cell membranes, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

Cadaverine: The parent compound, known for its role in biological processes.

Putrescine: Another polyamine with similar biological functions.

Spermidine: A polyamine involved in cellular growth and differentiation.

Uniqueness

N-Acetylcadaverine hydrochloride is unique due to its acetyl group, which enhances its stability and solubility compared to cadaverine. This modification allows it to be used in a wider range of applications, particularly in scientific research and industrial processes.

Biological Activity

N-Acetylcadaverine hydrochloride is an acetylated derivative of cadaverine, a biogenic amine derived from the decarboxylation of lysine. This compound has garnered attention due to its potential biological activities, particularly in relation to cell growth, neurodegenerative diseases, and metabolic processes. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Chemical Formula : C₇H₁₆N₂O

- Molecular Weight : 144.21 g/mol

- CAS Registry Number : 32343-73-0

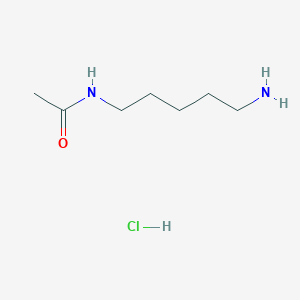

- IUPAC Name : N-(5-aminopentyl)acetamide

Biological Role of Polyamines

Polyamines, including cadaverine and its derivatives, play critical roles in cellular functions such as:

- Cell Growth and Proliferation : Polyamines are essential for DNA replication and protein synthesis. They regulate cellular processes by modulating gene expression and enzyme activity.

- Response to Stress : Polyamines are implicated in cellular responses to oxidative stress and neurodegenerative conditions. Altered levels have been observed in various diseases, including Alzheimer's and cancer .

Metabolic Pathways

N-Acetylcadaverine is involved in several metabolic pathways:

- Biosynthesis and Degradation : The metabolism of polyamines is tightly regulated through biosynthetic pathways involving ornithine decarboxylase (ODC) and catabolic pathways that include acetylation and deacetylation processes.

- Neurodegenerative Diseases : In Alzheimer's disease, increased polyamine metabolism is linked to neurotoxicity caused by amyloid-beta peptides. N-Acetylcadaverine may play a role in mitigating some effects of these neurotoxic agents by influencing polyamine levels .

Study on Neurodegenerative Conditions

A study highlighted the role of N-acetylcadaverine in modulating polyamine levels in patients with neurodegenerative diseases. The findings indicated that altered levels of polyamines were associated with disease progression, suggesting a potential therapeutic role for N-acetylcadaverine in managing symptoms .

Metabolomics Analysis in Cancer Research

Recent metabolomics studies have shown that N-acetylcadaverine levels can be indicative of metabolic changes in cancer tissues. For instance, colorectal cancer tissues exhibited significant alterations in amino acid metabolites, including those related to polyamine metabolism .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

N-(5-aminopentyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-7(10)9-6-4-2-3-5-8;/h2-6,8H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRVIMPWXPUYLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.